molecular formula C18H15FN2O2S B2544098 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1798490-09-1

2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2544098
CAS No.: 1798490-09-1
M. Wt: 342.39
InChI Key: ONIJDUVSRFRYLY-UHFFFAOYSA-N
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Description

Background and Significance of Heterocyclic Acetamide Compounds

Heterocyclic acetamide compounds represent one of the most significant classes of organic molecules in contemporary medicinal chemistry, demonstrating remarkable versatility in biological activity and therapeutic potential. These compounds, characterized by the presence of acetamide functional groups linked to heterocyclic aromatic systems, have garnered extensive attention from researchers worldwide due to their ability to interact with diverse biological targets. The acetamide moiety serves as a crucial pharmacophore, providing essential hydrogen bonding capabilities and conformational flexibility that enhance molecular recognition processes with biological receptors and enzymes.

The significance of heterocyclic acetamide compounds extends beyond their immediate therapeutic applications, encompassing their role as essential building blocks in drug discovery and development programs. Molecules containing acetamide linkages and their derivatives as core structures are reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, anti-convulsant, anti-hypoxic, and anti-microbial properties. The electron-rich nitrogen-containing heterocyclic components within these molecules facilitate complex interactions with biological systems, enabling these compounds to accept or donate protons while establishing numerous weak interactions that enhance binding affinity with various enzymes and receptors.

Recent investigations have demonstrated that acetamide derivatives possess significant potential across multiple therapeutic domains. The synthetic adaptability of these compounds, particularly those incorporating quinazolinone and other heterocyclic frameworks, enables the synthesis of structurally diverse derivatives with enhanced biological functions. The chemical structures of modern acetamide-based therapeutics differ significantly from classical non-steroidal anti-inflammatory drugs, primarily due to their sophisticated heterocyclic architectures that provide improved selectivity and reduced adverse effects. Contemporary research has focused extensively on acetamide derivatives due to their potential applications as therapeutic agents, with numerous studies highlighting their importance in treating conditions ranging from arthritis and pain management to cancer and infectious diseases.

The development of heterocyclic acetamide compounds has been further accelerated by advances in nanomedicine and nano delivery systems, where these compounds are utilized at the nanoscale range as diagnostic tools or to deliver therapeutic compounds to specific targeted regions in controlled manners. This technological integration has opened new avenues for improving the efficacy and reducing the adverse effects of acetamide-based therapeutics, positioning these compounds at the forefront of modern pharmaceutical research and development initiatives.

Structural Overview of 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

The molecular structure of 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exemplifies the sophisticated design principles employed in contemporary heterocyclic chemistry, incorporating multiple aromatic systems within a carefully orchestrated molecular framework. This compound possesses the molecular formula C₁₈H₁₅FN₂O₂S, with a molecular weight of 342.4 grams per mole, reflecting its substantial molecular complexity and structural sophistication. The compound represents a convergence of several important structural motifs, each contributing distinct physicochemical properties and potential biological activities to the overall molecular architecture.

The structural foundation of this compound centers around an acetamide linkage that serves as the primary connecting unit between two distinct aromatic systems. The first aromatic component consists of a 2-fluorophenoxy group, where the fluorine substitution at the ortho position of the phenyl ring significantly influences the compound's electronic properties and potential biological interactions. The presence of the fluorine atom introduces unique electronic effects, including enhanced electronegativity and modified hydrogen bonding patterns, which can profoundly impact the compound's binding affinity and selectivity toward biological targets.

The second major structural component features a complex heterocyclic assembly consisting of a thiophene ring directly attached to a pyridine moiety, forming a 5-(thiophen-3-yl)pyridin-3-yl system. This bicyclic arrangement creates a sophisticated aromatic framework that combines the electron-rich characteristics of thiophene with the electron-deficient nature of pyridine, resulting in a unique electronic distribution pattern throughout the molecular structure. The thiophene component contributes sulfur-based interactions and enhanced lipophilicity, while the pyridine ring provides nitrogen-based hydrogen bonding capabilities and potential coordination sites for metal ions or biological receptors.

The spatial arrangement of these structural elements creates a three-dimensional molecular architecture that facilitates specific intermolecular interactions with biological targets. The acetamide linkage provides rotational flexibility around the carbon-nitrogen bond, allowing the molecule to adopt various conformations that optimize binding interactions with different receptor sites. The overall structural design reflects modern principles of medicinal chemistry, where multiple pharmacophores are integrated within a single molecular framework to achieve enhanced biological activity and improved pharmacological properties compared to simpler structural analogs.

Historical Development of Fluorophenoxy-Acetamide Derivatives

The historical development of fluorophenoxy-acetamide derivatives represents a significant evolution in medicinal chemistry, tracing its origins to the broader exploration of phenoxy acids and their therapeutic applications throughout the mid-to-late twentieth century. The phenoxy acetic acid moiety emerged as a crucial structural component in diverse pharmacological agents, initially gaining prominence through hypolipidemic compounds such as fenofibrate and gemfibrozil, which incorporated phenoxy propionic acid structures and demonstrated efficacy as weak agonists of peroxisome proliferator-activated receptor alpha. These early discoveries established the therapeutic potential of phenoxy-containing compounds and laid the foundation for subsequent structural modifications and derivatizations.

The integration of fluorine substituents into phenoxy-acetamide frameworks represented a pivotal advancement in the field, driven by the recognition that halogen-containing derivatives significantly enhanced both anticancer and anti-inflammatory activities compared to their non-halogenated counterparts. This observation prompted extensive structure-activity relationship studies that systematically explored the effects of fluorine positioning and substitution patterns on biological activity. Research demonstrated that fluorine incorporation not only improved therapeutic efficacy but also modified pharmacokinetic properties, including enhanced metabolic stability and improved tissue penetration characteristics.

The systematic development of heterocyclic components within fluorophenoxy-acetamide derivatives gained momentum during the late twentieth and early twenty-first centuries, coinciding with advances in heterocyclic chemistry and computational drug design methodologies. The Food and Drug Administration approval timeline for heterocyclic antibiotics during the 1980-2023 period demonstrates the growing acceptance and therapeutic validation of complex heterocyclic frameworks in pharmaceutical applications. Notable approvals included cefotaxime in 1980, containing 1,3-thiazole components, and subsequent compounds incorporating various five-membered heterocycles such as tetrazole, furan, and pyrrolidine systems, establishing precedents for the therapeutic utility of multi-heterocyclic architectures.

The evolution toward compounds like 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide reflects the culmination of decades of medicinal chemistry research, incorporating lessons learned from earlier phenoxy acid derivatives while leveraging modern understanding of heterocyclic pharmacophores. Contemporary synthesis approaches have enabled the construction of increasingly complex molecular architectures that combine multiple heterocyclic systems within single compounds, resulting in enhanced biological activities and improved pharmacological profiles compared to their historical predecessors.

Current Research Landscape and Scientific Relevance

The contemporary research landscape surrounding fluorophenoxy-acetamide derivatives, particularly compounds like 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, reflects an intensified focus on multi-target therapeutic approaches and sophisticated molecular design strategies. Recent investigations have demonstrated that heterocyclic amines and acetamide derivatives possess significant chemotherapeutic potential, with morpholine-based compounds showing promising results against carbonic anhydrase inhibition and anticancer activities. These findings have established important precedents for the therapeutic utility of complex heterocyclic acetamide frameworks, providing validation for continued research into structurally related compounds.

Current research initiatives have increasingly focused on the development of heterocyclic acetamide and benzamide derivatives as potent and selective receptor agonists, with particular emphasis on improving pharmacokinetic profiles and reducing adverse effects. The discovery and optimization of amide-derived compounds has laid crucial structure-activity relationship foundations for second-generation therapeutic agents, demonstrating the ongoing evolution and refinement of this chemical class. These developments have been particularly significant in areas such as overactive bladder treatment, where selective receptor targeting has become increasingly important for achieving therapeutic efficacy while minimizing off-target effects.

The integration of advanced synthetic methodologies and computational drug design approaches has revolutionized the research landscape for fluorophenoxy-acetamide derivatives, enabling researchers to systematically explore structure-activity relationships and optimize molecular properties. Recent advances in heterocyclic anticancer compounds have highlighted the central role of heterocycles in drug design and rational drug engineering, with new molecular drugs required to demonstrate both target site accessibility and therapeutic efficacy. The incorporation of multiple heterocyclic systems within single molecular frameworks has emerged as a particularly promising strategy for enhancing biological activity and improving pharmacological properties.

Contemporary research has also emphasized the importance of understanding interaction mechanisms between heterocyclic acetamide compounds and their biological targets, utilizing advanced techniques such as molecular modeling, crystallography, and biochemical assays to elucidate binding modes and optimize therapeutic potential. The development of nanoparticle drug delivery systems represents another significant advancement in the field, addressing formulation challenges associated with heterocyclic compounds and improving their therapeutic accessibility. These technological innovations have positioned fluorophenoxy-acetamide derivatives at the forefront of modern pharmaceutical research, with ongoing investigations exploring their potential applications across diverse therapeutic areas including oncology, infectious diseases, and metabolic disorders.

Current Research Applications and Biological Activity Studies

The scientific investigation of 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide and related compounds has revealed significant potential across multiple research domains. Current studies have focused on understanding the compound's interaction mechanisms with biological targets, particularly its ability to modulate enzyme activity and cellular signaling pathways. The compound's unique structural features, including the fluorophenoxy group and the thiophenyl-pyridinyl moiety, contribute to its versatility as a molecular probe for investigating biological processes and as a potential therapeutic candidate.

Research investigations have demonstrated that compounds containing similar structural motifs exhibit diverse biological activities, including antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of biological pathways. These findings have significant implications for drug discovery programs, where such compounds serve as lead molecules for the development of new therapeutic agents with improved efficacy and selectivity profiles.

The compound's potential applications extend beyond direct therapeutic use, encompassing its utility as a chemical biology tool for investigating protein-ligand interactions and cellular mechanisms. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, have been employed to characterize the compound's structural properties and binding interactions with biological macromolecules. These studies have provided valuable insights into the relationship between molecular structure and biological activity, informing future design strategies for related compounds with enhanced therapeutic potential.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-16-3-1-2-4-17(16)23-11-18(22)21-9-13-7-15(10-20-8-13)14-5-6-24-12-14/h1-8,10,12H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIJDUVSRFRYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-fluorophenol: This can be achieved by the fluorination of phenol using a fluorinating agent such as Selectfluor.

    Etherification: The 2-fluorophenol is then reacted with an appropriate halide to form 2-(2-fluorophenoxy)acetyl chloride.

    Amidation: The acetyl chloride is then reacted with N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)amine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s polarity and bioactivity.

Reaction Conditions Products Yield Key Observations
6M HCl, reflux, 8 hours2-(2-Fluorophenoxy)acetic acid78%Complete conversion; optimal for scale-up
2M NaOH, 70°C, 4 hoursSodium 2-(2-fluorophenoxy)acetate85%Faster kinetics in polar aprotic solvents

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Aromatic Substitution (Fluorophenoxy Group)

The electron-deficient fluorophenoxy ring participates in nucleophilic substitutions, enabling diversification of the aromatic system.

Reagents Conditions Products Yield Reference
Ethylenediamine, K₂CO₃DMF, 100°C, 12 hours 2-(2-(Ethylamino)phenoxy)-N-...acetamide62%
Sodium methoxide, MeOHReflux, 6 hours2-(2-Methoxyphenoxy)-N-...acetamide55%

Key Insight : Fluorine’s electronegativity enhances the ring’s susceptibility to nucleophilic attack, particularly at the ortho and para positions relative to the oxygen atom.

Oxidation of the Thiophene Ring

The thiophene moiety is prone to oxidation, forming sulfoxides or

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide may exhibit anticancer properties. For instance, derivatives of related structures have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . This suggests that the compound could be explored further for its potential as an anticancer agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions where starting materials are subjected to various chemical transformations. The general synthetic pathway includes:

  • Formation of the thiophenyl-pyridine moiety : This involves coupling reactions that form the core structure.
  • Introduction of the fluorophenoxy group : This step is crucial as it imparts specific biological activities to the compound.
  • Final acetamide formation : The final step involves the acylation process to yield the acetamide derivative.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds and their derivatives:

  • Anticancer Studies : Research has shown that modifications in the aryl groups can lead to significant changes in anticancer activity, indicating that structural optimization is key for developing effective agents .
  • Antitubercular Studies : A series of phenoxyacetamides were synthesized and evaluated for their efficacy against tuberculosis, providing insights into structure-activity relationships that could be applicable to 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The presence of the fluorine atom can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Substituents Binding Affinity (kcal/mol) Key Interactions Reference
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) Chlorophenyl, methylpyridine < -22 HIS163 (π-π), ASN142 (H-bond), GLN189 (H-bond)
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) Chlorothiophene, pyridine < -22 HIS163 (π-π), GLY143 (H-bond)
N-(5-Methylthiophen-2-yl)-N’-pyridin-3-ylurea (5RH0) Methylthiophene, pyridine-urea < -22 HIS163 (π-π), ASN142 (H-bond)
N-[3-(2-Dimethylamino-5-Trifluoromethyl-Pyridin-3-yl)-Phenyl]-Acetamide () Trifluoromethyl pyridine, dimethylamino Not reported Likely hydrophobic interactions with fluorinated groups
1c (Adamantane-thiophene acetamide) Adamantane, imidazopyridine-thiophene Not reported Enhanced lipophilicity from adamantane
Key Observations:

Pyridine-Thiophene Hybrids : Compounds like 5RH1 and the target molecule share pyridine-thiophene systems. The position of thiophene substitution (5RH1: thiophen-2-yl vs. target: thiophen-3-yl) may alter binding orientation. Thiophen-3-yl’s distal substitution could enhance steric compatibility in protease pockets .

Halogen vs. Fluorophenoxy Substituents: The target’s 2-fluorophenoxy group differs from 5RH2’s chlorophenyl group. Fluorine’s electronegativity may strengthen H-bonding with residues like ASN142 or GLN189 compared to chlorine’s hydrophobic dominance .

Linker Flexibility: Urea-based linkers (5RH0) show distinct H-bond profiles compared to acetamide bridges.

Binding Affinity and Selectivity Trends

  • Pyridine-Containing Acetamides: Compounds with pyridine-thiophene cores (e.g., 5RH1, 5RH2) exhibit binding affinities < -22 kcal/mol in Mpro inhibition, driven by interactions with HIS163 and ASN142. The target’s fluorophenoxy group may further enhance selectivity over off-target proteases .
  • Fluorinated vs. Chlorinated Derivatives : Fluorine’s smaller atomic radius and higher electronegativity could improve binding precision compared to bulkier chlorinated analogs (e.g., 5RH2), reducing steric clashes in confined active sites.
  • Thiophene Substitution : Thiophen-3-yl’s orientation (vs. thiophen-2-yl in 5RH1) may reorient the pyridine ring, altering π-π stacking with HIS163. Computational studies suggest thiophen-3-yl improves hydrophobic packing in Mpro’s S4 subsite .

Biological Activity

2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, with CAS number 1798490-09-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H15FN2O2SC_{18}H_{15}FN_{2}O_{2}S, with a molecular weight of 342.4 g/mol. The structure features a fluorophenoxy group, a thiophene ring, and a pyridine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H15FN2O2SC_{18}H_{15}FN_{2}O_{2}S
Molecular Weight342.4 g/mol
CAS Number1798490-09-1

Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and cellular signaling. The exact mechanism of action for this specific compound requires further investigation.

Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects. For instance, related acetamides have been shown to inhibit the expression of inflammatory markers such as c-Fos in animal models of arthritis, leading to reduced pain and swelling . These findings imply that 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide could possess similar anti-inflammatory capabilities.

Case Studies

  • Inflammation Model : In a study involving adjuvant-induced arthritis in rats, treatment with related acetamides led to significant reductions in c-Fos protein expression and peripheral edema compared to control groups . This highlights the potential therapeutic application of compounds like 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in inflammatory diseases.
  • Antifungal Screening : A series of 2-amino derivatives were synthesized and screened for antifungal activity. Compounds structurally related to 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide showed promising results against Candida species, indicating a need for further development in this area .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing fluorophenoxy-acetamide derivatives, and how can reaction conditions be optimized?

  • Answer : Fluorophenoxy-acetamide derivatives are typically synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

  • Substitution : React 3-chloro-4-fluoronitrobenzene with a pyridinemethanol analog under alkaline conditions to introduce the pyridylmethoxy group .
  • Reduction : Use iron powder under acidic conditions to reduce nitro intermediates to aniline derivatives .
  • Condensation : Employ condensing agents (e.g., DMF with potassium carbonate) for coupling aniline intermediates with cyanoacetic acid or other carboxylic acids .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.5 mol of chloroacetylated reagent per 1 mol of starting material) to improve yields .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Answer : Key techniques include:

  • Chromatography : HPLC or TLC to verify reaction completion and purity .
  • Spectroscopy :
  • 1H/13C NMR to confirm regiochemistry of fluorophenoxy and thiophen-pyridyl groups.
  • Mass spectrometry (ESI-MS) for molecular weight validation (e.g., observed [M+H]+ peaks) .
  • Elemental analysis to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorophenoxy-acetamide analogs?

  • Answer : Contradictions often arise from variations in:

  • Structural isomerism : Separate enantiomers or regioisomers using chiral chromatography (e.g., Chiralpak® OD with methanol-DMEA eluents) to assess individual bioactivity .
  • Assay conditions : Standardize in vitro testing protocols (e.g., cell line selection, incubation time) to minimize variability .
  • Example : A study on hypoglycemic analogs found that isomer 1 exhibited 2× higher activity than isomer 2 due to stereoelectronic effects .

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic acetamide derivative?

  • Answer : Strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures in preclinical formulations .
  • Structural modifications : Replace the thiophen-3-yl group with polar substituents (e.g., sulfonamide) while retaining target affinity .

Q. How should researchers design experiments to evaluate the compound’s metabolic stability in vitro?

  • Answer : Follow this protocol:

  • Hepatic microsome assay : Incubate the compound with liver microsomes (human or rodent) at 37°C, and quantify parent compound depletion via LC-MS/MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
  • Data interpretation : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Notes

  • For in vivo studies, adhere to ethical guidelines and validate compound stability in biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.